3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
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Overview
Description
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanylating agent reacts with the pyrazole derivative.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the sulfanylated pyrazole with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified pyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-7-5-8(11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) |
InChI Key |
UJJJQKXUPJPAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CSCCC(=O)O)C |
Origin of Product |
United States |
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